![molecular formula C15H19N5O2S B5518958 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide
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Overview
Description
The compound N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide is a derivative of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, which has been identified as an important intermediate inhibiting tumor necrosis factor alpha and nitric oxide. This compound is part of a broader class of thieno[3,2-d]pyrimidines, known for their pharmacological significance, particularly in cancer research due to their inhibitory properties on various biological targets (Lei et al., 2017).
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-yl morpholine derivatives involves a green synthetic method from commercially available precursors, such as methyl 3-aminothiophene-2-carboxylate, through a series of reactions including condensation, chlorination, and nucleophilic substitution. This method yields the compound with a total yield of 43%, providing an efficient pathway for obtaining this class of compounds (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR and MS. For instance, a derivative, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was characterized using 13C NMR, 1H NMR, FT-IR, and MS, along with single crystal X-ray structural analysis. The structure confirmed by X-ray diffraction is consistent with the molecular structure optimized using DFT, indicating the reliability of these characterization methods for this class of compounds (Zhou et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of thieno[3,2-d]pyrimidines involves various functionalization reactions, including nucleophilic substitutions. For example, the chloromethyl derivative of a related compound was subjected to nucleophilic substitution, resulting in 2-substituted pyrimidine derivatives in good yields (El‐Sayed et al., 2021). These reactions highlight the versatility of thieno[3,2-d]pyrimidine derivatives in chemical synthesis and the potential for further derivatization.
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal structure of related compounds is often stabilized by weak intermolecular hydrogen bonds, which can influence the compound's solubility and bioavailability (Zhou et al., 2021).
properties
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-15(12-2-1-9-23-12)17-4-3-16-13-10-14(19-11-18-13)20-5-7-22-8-6-20/h1-2,9-11H,3-8H2,(H,17,21)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTSJEGTZVYVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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